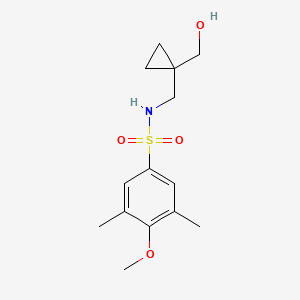

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Description

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a structurally unique compound featuring a benzenesulfonamide core substituted with methoxy (4-position) and two methyl groups (3,5-positions). The N-substituent consists of a cyclopropane ring with a hydroxymethyl group at the 1-position, connected via a methylene bridge.

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-methoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-10-6-12(7-11(2)13(10)19-3)20(17,18)15-8-14(9-16)4-5-14/h6-7,15-16H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODHQYYOZDJXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a compound of growing interest in pharmacological research due to its potential biological activity. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : CHNOS

- Molecular Weight : 299.37 g/mol

Its structure features a cyclopropyl group, a methoxy group, and a sulfonamide moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Topoisomerase II : This mechanism is crucial for antiproliferative activity observed in related compounds. Topoisomerase II inhibitors prevent DNA replication and transcription, leading to cell death in rapidly dividing cells .

- Antiproliferative Effects : Studies have shown that similar sulfonamide derivatives can induce significant antiproliferative effects in various mammalian cell lines, suggesting potential applications in cancer therapy .

- Selectivity for Receptors : The compound may exhibit selectivity towards specific receptors, enhancing its therapeutic index while minimizing side effects. This selectivity is vital for developing effective drugs with fewer adverse reactions .

Table 1: Summary of Biological Assays

Case Studies

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of related compounds, it was found that those with similar structural features to this compound exhibited marked inhibition of cell growth in various cancer cell lines. The mechanism was attributed to the inhibition of topoisomerase II, leading to DNA damage and subsequent cell death .

Case Study 2: Pain Management

Another investigation focused on the compound's potential as an analgesic agent. Results showed that analogs demonstrated potent agonistic activity towards kappa-opioid receptors (KOR), indicating their potential use in pain management with reduced side effects compared to traditional opioids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with other cyclopropane-containing derivatives. Below is a detailed analysis of its analogs, focusing on key differences in functional groups, physicochemical properties, and applications.

Functional Group Analysis

Benzyl N-[1-(Hydroxymethyl)cyclopropyl]carbamate (PBLJ0888, CAS 3999-56-2) Core Structure: Cyclopropane with hydroxymethyl and carbamate (benzyloxycarbonyl) groups. Comparison: Replaces the sulfonamide in the target compound with a carbamate. The benzyl group increases lipophilicity (higher logP) relative to the methoxy/methyl-substituted benzene in the target compound .

Ethyl trans-2-cyanocyclopropane-1-carboxylate (PB97195, CAS 60212-41-1) Core Structure: Cyclopropane with cyano and ester groups. Comparison: The cyano and ester functionalities enhance electrophilicity, making this compound reactive in cycloaddition or hydrolysis reactions. In contrast, the hydroxymethyl and sulfonamide groups in the target compound favor hydrogen bonding and metabolic stability .

Physicochemical Properties

| Compound | Functional Groups | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility |

|---|---|---|---|---|

| Target Compound | Sulfonamide, Methoxy, Hydroxymethyl | ~325 (estimated) | ~1.5 | Moderate |

| Benzyl N-[1-(Hydroxymethyl)cyclopropyl]carbamate | Carbamate, Benzyl | ~235 (estimated) | ~2.8 | Low |

| Ethyl trans-2-cyanocyclopropane-1-carboxylate | Cyano, Ester | ~153 (estimated) | ~1.0 | High |

Notes:

- The target compound’s sulfonamide and hydroxymethyl groups reduce logP compared to the benzyl carbamate analog.

- Cyano/ester groups in PB97195 improve solubility but limit stability under basic conditions .

Q & A

Q. What are the optimal synthetic routes for N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Controlled copolymerization strategies, as demonstrated for polycationic reagents (e.g., P(CMDA-DMDAAC)s), can be adapted. Key variables include monomer ratios, initiator concentrations (e.g., ammonium persulfate), and temperature/pH control . Systematic optimization involves iterative DOE (Design of Experiments) with real-time monitoring (e.g., FTIR for intermediate formation). Post-synthesis purification via column chromatography or recrystallization, followed by characterization (NMR, HPLC), ensures yield and purity. Stability during synthesis requires inert atmospheres and低温 storage (-20°C) to prevent degradation .

Q. How can the compound’s structure be confirmed using advanced analytical techniques?

Methodological Answer:

- NMR Spectroscopy : Assign peaks for the cyclopropane methyl group (δ ~1.0–1.5 ppm) and sulfonamide protons (δ ~7.5–8.0 ppm). Compare with structurally similar benzenesulfonamide derivatives .

- X-ray Crystallography : Resolve spatial arrangement of the hydroxymethylcyclopropyl group and sulfonamide moiety. Requires single crystals grown via slow evaporation in polar aprotic solvents (e.g., DMSO) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy group, m/z ~15 Da) .

Q. What methodologies are recommended for assessing solubility and stability under varying pH conditions?

Methodological Answer:

- Solubility Testing : Use shake-flask method in buffers (pH 1–10) with HPLC quantification. Calculate partition coefficients (logP) via octanol-water partitioning .

- Stability Profiling : Accelerated stability studies (40°C/75% RH) over 1–3 months, with LC-MS monitoring of degradation products (e.g., hydrolysis of sulfonamide or cyclopropane rings) .

- Differential Scanning Calorimetry (DSC) : Identify thermal decomposition points and polymorphic transitions affecting solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclopropane and sulfonamide groups in bioactivity?

Methodological Answer:

- Analog Synthesis : Replace the cyclopropane with cyclohexane or norbornene groups, and modify sulfonamide substituents (e.g., -CF₃ vs. -OCH₃). Use Mitsunobu or Ullmann coupling for regioselective modifications .

- Bioactivity Assays : Test analogs in target-specific models (e.g., enzyme inhibition assays for sulfonamide-containing proteases). Correlate IC₅₀ values with steric/electronic properties (Hammett constants) .

Q. How can contradictory data in bioactivity or physicochemical properties be resolved?

Methodological Answer:

- Reproducibility Checks : Validate experimental protocols (e.g., solvent purity, temperature control) and use internal standards (e.g., deuterated analogs) in NMR .

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify confounding variables (e.g., residual solvents in crystallization) affecting bioactivity .

Q. What computational approaches are effective for predicting target interactions and ADMET properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with the compound’s SMILES/InChI (e.g., targeting cyclooxygenase-2’s sulfonamide-binding pocket). Validate with MD simulations (NAMD/GROMACS) .

- QSAR Modeling : Train models on datasets of benzenesulfonamide derivatives to predict logP, bioavailability, and toxicity (e.g., hepatic clearance via Cyp450 isoforms) .

Q. How can degradation pathways be elucidated under oxidative or hydrolytic stress?

Methodological Answer:

- Forced Degradation Studies : Expose to H₂O₂ (oxidative) or HCl/NaOH (hydrolytic). Track intermediates via LC-MS/MS and propose pathways (e.g., sulfonamide cleavage yielding 3,5-dimethylphenol) .

- Isotopic Labeling : Use ¹⁸O-water to confirm hydrolysis mechanisms (e.g., cyclopropane ring opening vs. sulfonamide breakdown) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.